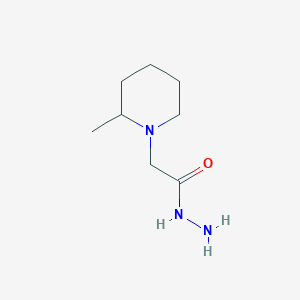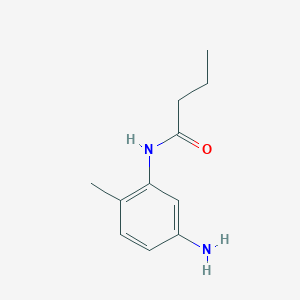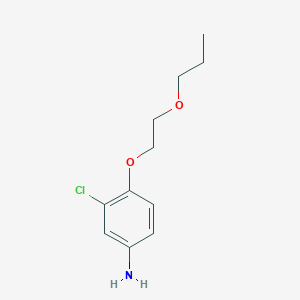![molecular formula C19H14F3NO B3171742 4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine CAS No. 946698-03-9](/img/structure/B3171742.png)
4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine
Übersicht
Beschreibung
The compound “4-([1,1’-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine” is a complex organic molecule that contains a biphenyl group, a trifluoromethyl group, and a phenylamine group . The trifluoromethyl group is a common motif in pharmaceuticals, agrochemicals, and materials science .
Chemical Reactions Analysis
The trifluoromethyl group in the compound can participate in various chemical reactions. For example, it can undergo trifluoromethylation of arenes, alkenes, terminal alkynes, benzylic xanthates, ketoesters, aryl boronic acids, and aromatic amines .Wissenschaftliche Forschungsanwendungen
Star-Shaped Glycosylated Conjugated Oligomer for Two-Photon Fluorescence Imaging
A star-shaped glycosylated conjugated oligomer was synthesized for two-photon fluorescence imaging of live cells. This compound demonstrates potential in live cell imaging and exhibits low cytotoxicity, making it suitable for biological applications (Wang et al., 2011).
Novel Arylamine for Organic Light-Emitting Devices
Research on 2,4-difluorophenyl-functionalized arylamine, including triphenylamine derivatives, has shown their utility in organic light-emitting devices. The study focuses on the synthesis and characterization of these materials for improved device efficiency (Li et al., 2012).
Photoreagents for Protein Crosslinking
4-Nitrophenyl ethers, related to the specified compound, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. This application is significant for biochemical research, particularly in protein studies (Jelenc et al., 1978).
Biphenyl Ester Derivatives as Tyrosinase Inhibitors
A series of biphenyl-based compounds have been synthesized and demonstrated significant anti-tyrosinase activities. These findings have implications in the development of pharmaceuticals for conditions related to tyrosinase activity (Kwong et al., 2017).
High Yield Photoreagents for Protein Crosslinking
4-Nitrophenyl ethers, which are structurally related to the specified compound, have been identified as effective photoreagents for protein crosslinking and affinity labeling. This application is relevant for biochemical and medical research (Jelenc et al., 1978).
Solution-Processible Bipolar Triphenylamine-Benzimidazole Derivatives
These derivatives have been explored for their potential in single-layer organic light-emitting diodes, demonstrating the broad applicability of these compounds in electronic and optoelectronic devices (Ge et al., 2008).
Highly Efficient Phosphorescent Organic Light-Emitting Diodes
Bipolar host molecules, including triphenylamine derivatives, have shown significant potential in the fabrication of efficient phosphorescent organic light-emitting diodes, indicating their importance in advanced material science (Ge et al., 2008).
Novel Acid-Catalyzed Rearrangement of N-Aryl-N′-Aryloxyureas
This study explores a novel rearrangement reaction, potentially opening new pathways for chemical synthesis and the development of novel compounds (Endo et al., 1984).
Synthesis and Characterization of Novel Polyimides
Fluorinated polyimides derived from aromatic diamines, related to the specified compound, have been synthesized and characterized, showing potential applications in industrial and material sciences (Yin et al., 2005).
Detection of a New N-Oxidized Metabolite of Flutamide
This research identifies a new metabolite of Flutamide, a compound structurally related to the specified chemical. This finding is significant in understanding the metabolism of pharmaceutical compounds (Goda et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-phenylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c20-19(21,22)16-12-14(10-11-17(16)23)24-18-9-5-4-8-15(18)13-6-2-1-3-7-13/h1-12H,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFIIBKHMOLIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC(=C(C=C3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine](/img/structure/B3171664.png)





![4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171707.png)
![Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B3171708.png)
![4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171721.png)
![4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171729.png)



![4-[3-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171757.png)